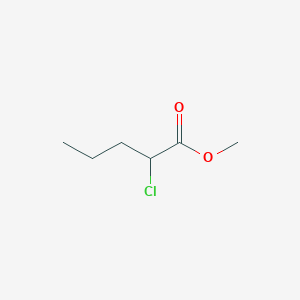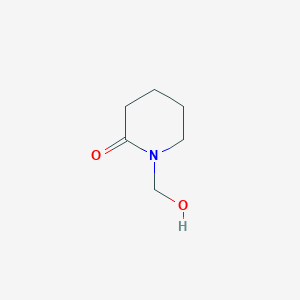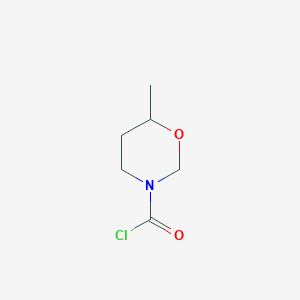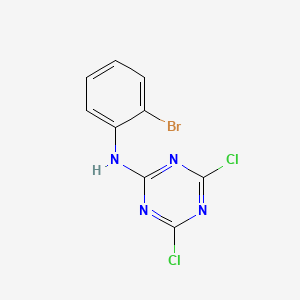
Bis(1,1-dimethyl-4,4-diphenyl-3-butenyl)thiazolo(5,4-d)thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(1,1-dimethyl-4,4-diphenyl-3-butenyl)thiazolo(5,4-d)thiazole: is a complex organic compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Bis(1,1-dimethyl-4,4-diphenyl-3-butenyl)thiazolo(5,4-d)thiazole typically involves the formation of the thiazole ring followed by the introduction of the 1,1-dimethyl-4,4-diphenyl-3-butenyl groups. The reaction conditions often require specific reagents and catalysts to facilitate the formation of the desired product. For instance, the use of dry toluene and dichloromethane as solvents, along with controlled temperatures, is common in such synthetic processes .
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods, ensuring that the reaction conditions are optimized for larger quantities. This includes maintaining the purity of reagents, controlling reaction temperatures, and using efficient purification techniques to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Bis(1,1-dimethyl-4,4-diphenyl-3-butenyl)thiazolo(5,4-d)thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole ring.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Bis(1,1-dimethyl-4,4-diphenyl-3-butenyl)thiazolo(5,4-d)thiazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology and Medicine: It may be investigated for its antimicrobial, antifungal, and anticancer properties .
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes, due to its stability and unique chemical properties .
Wirkmechanismus
The mechanism by which Bis(1,1-dimethyl-4,4-diphenyl-3-butenyl)thiazolo(5,4-d)thiazole exerts its effects involves interactions with specific molecular targets. The thiazole ring can participate in various biochemical pathways, potentially inhibiting or activating certain enzymes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
1,4-Diphenyl-1,3-butadiene: This compound shares structural similarities with Bis(1,1-dimethyl-4,4-diphenyl-3-butenyl)thiazolo(5,4-d)thiazole, particularly in the presence of phenyl groups.
Benzoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, methyl ester: Another compound with similar structural features, particularly in the arrangement of substituents.
Uniqueness: What sets this compound apart is its thiazole ring, which imparts unique chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering potential advantages over similar compounds in terms of reactivity and stability .
Eigenschaften
CAS-Nummer |
33328-49-3 |
|---|---|
Molekularformel |
C40H38N2S2 |
Molekulargewicht |
610.9 g/mol |
IUPAC-Name |
2,5-bis(2-methyl-5,5-diphenylpent-4-en-2-yl)-[1,3]thiazolo[5,4-d][1,3]thiazole |
InChI |
InChI=1S/C40H38N2S2/c1-39(2,27-25-33(29-17-9-5-10-18-29)30-19-11-6-12-20-30)37-41-35-36(43-37)42-38(44-35)40(3,4)28-26-34(31-21-13-7-14-22-31)32-23-15-8-16-24-32/h5-26H,27-28H2,1-4H3 |
InChI-Schlüssel |
RDPNCLYHBGSYOH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CC=C(C1=CC=CC=C1)C2=CC=CC=C2)C3=NC4=C(S3)N=C(S4)C(C)(C)CC=C(C5=CC=CC=C5)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Carbamic acid, [(phenylamino)thioxomethyl]-, ethyl ester](/img/structure/B14687887.png)











